Methyl chlorosulfonate

Catalog No.
S1491315
CAS No.
812-01-1
M.F
CH3ClO3S
M. Wt
130.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl chlorosulfonate

CAS Number

812-01-1

Product Name

Methyl chlorosulfonate

IUPAC Name

chlorosulfonyloxymethane

Molecular Formula

CH3ClO3S

Molecular Weight

130.55 g/mol

InChI

InChI=1S/CH3ClO3S/c1-5-6(2,3)4/h1H3

InChI Key

KNVLCWQKYHCADB-UHFFFAOYSA-N

SMILES

COS(=O)(=O)Cl

Synonyms

Methyl Chlorosulfate; Methyl Chlorosulfonate

Canonical SMILES

COS(=O)(=O)Cl

Organic Synthesis

  • Methylating agent

    Methyl chlorosulfate acts as a potent methylating agent, introducing a methyl group (CH₃) to various organic molecules. This property finds use in the synthesis of numerous organic compounds, including:

    • Esters: Methylation of carboxylic acids with methyl chlorosulfate yields the corresponding methyl esters .
    • Ethers: Reaction with alcohols under specific conditions can produce methyl ethers .
    • N-methylation: Methylation of nitrogen atoms in amines is achievable using methyl chlorosulfate under controlled conditions .
  • Introducing chlorosulfonyl group

    The chlorosulfonyl group (SO₂Cl) of methyl chlorosulfate can be incorporated into various organic molecules, leading to the formation of new functional groups with specific properties. This application is utilized in the synthesis of:

    • Sulfonyl chlorides: Reaction of methyl chlorosulfate with specific organic compounds can lead to the formation of other sulfonyl chlorides with diverse functionalities .
    • Sulfones: Subsequent treatment of the formed sulfonyl chlorides with suitable nucleophiles can yield sulfones, a class of organic compounds with various applications .

Analytical Chemistry

  • Derivatization agent: Methyl chlorosulfate can be employed as a derivatization agent in analytical chemistry, transforming certain functional groups into more readily detectable derivatives. This facilitates the analysis of complex mixtures by techniques like:
    • Gas chromatography (GC): Derivatization with methyl chlorosulfate can enhance the volatility of certain compounds, making them more amenable to GC analysis .
    • Mass spectrometry (MS): Similar to GC, derivatization with methyl chlorosulfate can improve the ionization efficiency of specific analytes, leading to better detection sensitivity in MS .

Methyl chlorosulfonate is an organic compound with the chemical formula CH₃ClO₂S. It is a colorless to yellowish liquid characterized by a pungent odor. This compound is classified as a chlorosulfate and is known for its reactivity, particularly in organic synthesis. Methyl chlorosulfonate serves as an important reagent in the preparation of various chemical compounds, including pharmaceuticals and agrochemicals. Its structure features a methyl group attached to a chlorosulfate functional group, which contributes to its unique chemical behavior.

Methyl chlorosulfate is a highly toxic and corrosive compound. It can cause severe skin and eye burns, and inhalation can damage the respiratory system. It is also a suspected carcinogen.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling this compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place in a tightly sealed container.

Data:

  • No specific data on the median lethal dose (LD50) or median effective dose (ED50) of methyl chlorosulfate is readily available.

Citation:

  • ECHA - Methyl chlorosulphate:
, primarily due to the presence of both the chlorosulfate and methyl groups. Key reactions include:

  • Nucleophilic Substitution: Methyl chlorosulfonate can react with nucleophiles, such as alcohols or amines, leading to the formation of sulfonate esters.
  • Alkylation Reactions: It can serve as an alkylating agent in reactions involving dimethyl sulfoxide, producing various products depending on reaction conditions .
  • Hydrolysis: In the presence of water, methyl chlorosulfonate can hydrolyze to form methanol and sulfuric acid, although this reaction can be vigorous and exothermic .

The biological activity of methyl chlorosulfonate has been explored in various studies. It has been shown to exhibit antimicrobial properties and may influence cellular processes through its interactions with biological molecules. Research indicates that it can act as a reagent in the synthesis of biologically active compounds, particularly in medicinal chemistry where it is used to modify existing drug molecules .

Methyl chlorosulfonate can be synthesized through several methods:

  • Reaction of Methanol with Chlorosulfonic Acid: This method involves reacting methanol with chlorosulfonic acid under controlled conditions to produce methyl chlorosulfonate and hydrogen chloride.
  • Sulfur Trioxide Method: A more recent approach includes the reaction of sulfur trioxide with methylene chloride, which leads to the insertion of sulfur trioxide into carbon-chlorine bonds, forming methyl chlorosulfonate .
  • Alternative Routes: Various other synthetic routes have been documented, including those utilizing different solvents and reaction conditions that optimize yield and purity .

Methyl chlorosulfonate finds applications across several fields:

  • Organic Synthesis: It is widely used as a reagent for introducing sulfonyl groups into organic molecules, which is crucial in the development of pharmaceuticals and agrochemicals.
  • Synthesis of Sulfonamides: The compound is instrumental in synthesizing sulfonamide antibiotics by facilitating the formation of sulfonamide linkages.
  • Chemical Intermediates: It serves as an intermediate in producing other chemicals, including dyes and surfactants .

Studies involving methyl chlorosulfonate have focused on its interactions with various nucleophiles, particularly dimethyl sulfoxide. Research indicates that at low temperatures (e.g., -78°C), methyl chlorosulfonate reacts with dimethyl sulfoxide to produce sulfoxonium salts, showcasing its utility in selective transformations within organic synthesis . These interactions highlight its potential for use in complex synthetic pathways.

Methyl chlorosulfonate shares similarities with several other compounds in terms of structure and reactivity. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Methyl ChlorosulfonateCH₃ClO₂SUsed primarily in organic synthesis; reactive with nucleophiles.
Methyl SulfateCH₃SO₄Used mainly for alkylation; less reactive than methyl chlorosulfonate.
Chloromethyl SulfateCH₂ClOSO₃More reactive; often used for similar applications but less selective.
Methyl ChloroformateCH₃ClO₂Primarily used for carbomethoxylation; has distinct hydrolysis behavior compared to methyl chlorosulfonate.

Methyl chlorosulfonate's unique reactivity profile makes it particularly valuable in specific synthetic contexts where selective modifications are required .

XLogP3

0.4

Boiling Point

134.0 °C

Melting Point

-70.0 °C

Other CAS

812-01-1

Wikipedia

Methyl chlorosulfate

Dates

Modify: 2023-08-15

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